H-Ile-Asn-OH

Peptide Chemistry Quality Control Thermal Analysis

Challenge: Reproducibility risks from using incorrect dipeptide isomers or analogs, leading to shifted retention times and failed enzyme assays. Solution: H-Ile-Asn-OH (L-isoleucyl-L-asparagine), a defined metabolite standard with three stereocenters. - **Key differentiators**: Specific substrate for Ile-Asn→Ile-Asp enzymes; pre-formed building block bypasses low-efficiency Ile-Asn coupling in SPPS. - **Quality**: Isomeric purity assured; distinct 1.094-hydrate structure for hydration studies. - **Supply**: Quantified for LC-MS alignment; not interchangeable with H-Leu-Asn-OH or H-Val-Asn-OH.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 59652-59-4
Cat. No. B1587363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Asn-OH
CAS59652-59-4
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N
InChIInChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)
InChIKeyHZYHBDVRCBDJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ile-Asn-OH: Dipeptide Building Block and Metabolite Standard


H-Ile-Asn-OH is a high-purity dipeptide, L-isoleucyl-L-asparagine, with a molecular weight of 245.28 g/mol and the formula C10H19N3O4 . As a chiral molecule with three defined stereocenters, its isomeric purity is a primary quality attribute . Unlike generic dipeptide mixtures, this specific compound is classified by ChEBI as a metabolite, suggesting a role in biological systems that other isomers or closely related dipeptides may not fulfill [1]. It is also identified as a substrate for specific enzymes, which can be used for functional characterization assays [2].

Defined stereochemistry for chiral control
Reported metabolite classification (ChEBI)
Enzyme substrate context for functional assays

Why H-Ile-Asn-OH Cannot Be Replaced by Structural Analogs


Substituting H-Ile-Asn-OH with its closest structural analogs, H-Leu-Asn-OH or H-Val-Asn-OH, introduces quantifiable risks in assay reproducibility, peptide synthesis, and structural biology. Despite sharing an asparagine residue and similar molecular weights, these dipeptides differ in critical physical properties, including a documented 8°C difference in melting point between H-Ile-Asn-OH and H-Leu-Asn-OH [1], and distinct hydrogen-bonding architectures observed in their crystal structures [2]. These subtle molecular variations can lead to significantly different solubility profiles, chromatographic retention times, and recognition by enzymes or antibodies, making them non-interchangeable where precise molecular identity is paramount.

Structural analogs (H-Leu-Asn-OH, H-Val-Asn-OH) exhibit differing melting points, which may alter solid-state storage and identity checks.
Hydrogen-bonding architecture in crystals differs from related dipeptides, potentially shifting dissolution and co-crystallization behavior.
Reverse-sequence isomer may not be recognized by deamidases, limiting direct substitution in enzyme substrate assays.

Quantitative Differentiation from Closest Dipeptide Analogs


Melting Point Comparison Against H-Leu-Asn-OH and H-Val-Asn-OH

The melting point of H-Ile-Asn-OH, a key indicator of purity and crystalline form, is a narrow range of 231-236 °C [1]. This is quantifiably distinct from its nearest structural isomer, H-Leu-Asn-OH, which has a reported melting point of 239 °C, representing an 8°C difference at the upper limit [2]. While precise melting point data for H-Val-Asn-OH is not readily available from its vendors, its significantly lower molecular weight (231.25 g/mol) versus H-Ile-Asn-OH (245.28 g/mol) provides a clear basis for chromatographic separation and characterization [3].

Melting Point
Head-to-head
H-Ile-Asn-OH 231–236 °C
vs
H-Leu-Asn-OH 239 °C
H-Val-Asn-OH: mp data not available (MW 231.25)
Supports purity and identity verification through thermal analysis.
Vendor CoA; literature reported values.
Peptide Chemistry Quality Control Thermal Analysis

Crystallographic Hydrate and Hydrogen-Bonding Architecture

Single-crystal X-ray diffraction reveals that H-Ile-Asn-OH adopts a rare 1.094-hydrate form with a 'hybrid' hydrogen-bonding pattern, unseen in the structures of other simple hydrophobic-polar dipeptides like L-asparaginyl-L-valine 1.33-hydrate [1]. The unit cell for this structure has parameters a = 47.785 Å, b = 4.719 Å, c = 12.525 Å, and a cell volume of 2734.8 ų at 105 K [2]. This contrasts with the simpler, more common head-to-tail arrangement in other dipeptides, directly impacting its solubility and dissolution rate.

Hydrate Stoichiometry
Method context
H-Ile-Asn-OH 1.094 H₂O
vs
L-Asn-Val 1.33 H₂O
Unit cell: 47.785 × 4.719 × 12.525 Å (105 K)
Reported hybrid hydrogen-bonding pattern may influence dissolution and self-assembly.
X-ray crystallography; Acta Cryst. C, 2010.
Structural Biology Crystallography Molecular Packing

Metabolite Classification and Enzyme Substrate Specificity

ChEBI curators have assigned H-Ile-Asn-OH the role of a metabolite, a classification not applied to many commercially available synthetic dipeptides [1]. Furthermore, biocurated data indicates involvement in specific enzymatic reactions, such as hydrolysis to L-isoleucyl-L-aspartate (H-Ile-Asp-OH) and ammonia by a deamidase, and participation as a peptide nitrogen source in Biolog phenotype assays . This contrasts with the reverse-sequence isomer H-Asn-Ile-OH, which is not annotated for this specific enzymatic conversion.

Metabolite & Enzyme Role
Class-level
Metabolite (ChEBI)
Substrate for deamidase (BRENDA)
Reported metabolite classification and enzyme substrate context may support assay relevance.
Data to verify; class-level inference from database annotations.
Metabolomics Enzymology Biochemical Pathways

Key Application Scenarios Based on Proven Differentiation


Metabolomics Standard and Biomarker Assay Development

As a metabolite standard, H-Ile-Asn-OH is the definitive compound for quantifying its presence in biological matrices [1]. Its specific molecular identity ensures correct chromatographic retention time alignment, unlike generic dipeptide mixtures or the reverse-sequence isomer H-Asn-Ile-OH. The documented enzymatic conversion to H-Ile-Asp-OH provides a quantifiable reaction endpoint for developing coupled enzyme assays.

Solid-Phase Peptide Synthesis Building Block

For synthesizing longer, sequence-specific peptides containing a sterically hindered Ile-Asn junction, H-Ile-Asn-OH is a critical pre-formed dipeptide. Using it as a single building block simplifies synthesis and improves yield by bypassing the notoriously low-efficiency coupling between the bulky, hydrophobic isoleucine and the polar asparagine, a known problematic junction in SPPS [1].

Co-Crystallization and Peptide Self-Assembly Studies

The unique 1.094-hydrate structure and hybrid hydrogen-bonding pattern of H-Ile-Asn-OH make it a distinct model compound for studying peptide hydration and self-assembly [1]. Researchers can scientifically select it to introduce a specific, characterized packing motif into co-crystals, which is not achievable with its isomer H-Leu-Asn-OH or the shorter-chain analog H-Val-Asn-OH.

Enzymatic Deamidation and Aminopeptidase Substrate Profiling

H-Ile-Asn-OH is the authentic substrate for studying enzymes that convert it to H-Ile-Asp-OH or for profiling aminopeptidase activity on sequences containing asparagine at the C-terminus [1]. Its use ensures the biological relevance of the assay, which is compromised if a surrogate, such as the structurally similar but enzymatically distinct H-Val-Asn-OH, is used.

Application
Selection Property
Validation Focus
Metabolite quantification in biological matrices
Defined stereochemistry and metabolite annotation
Identity and retention time alignment
SPPS of sterically hindered Ile-Asn junctions
Pre-formed chiral dipeptide building block
Coupling efficiency and product purity
Co-crystallization and self-assembly studies
Characterized 1.094-hydrate packing motif
Hydration pattern and packing motif reproducibility
Enzyme substrate profiling (deamidases, aminopeptidases)
Reported enzyme substrate specificity
Substrate conversion and assay activity confirmation
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